Milademetan tosylate, also known as DS-3032, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which is involved in regulating the p53 tumor suppressor pathway. This compound has garnered significant attention for its potential applications in oncology, particularly in treating cancers with wild-type p53 expression, such as acute myeloid leukemia and solid tumors. The chemical formula of Milademetan tosylate is , and its CAS number is 2095625-97-9. Milademetan functions by disrupting the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms .
Milademetan tosylate is classified as a small molecule drug with specific inhibitory activity against MDM2. It is primarily sourced from pharmaceutical research and development companies focusing on cancer therapeutics. The compound is categorized under antineoplastic agents due to its role in inhibiting tumor growth through modulation of the p53 pathway .
The synthesis of Milademetan tosylate involves several intricate steps that typically include the formation of a dispiropyrrolidine core. The synthetic route requires specific reagents and catalysts to ensure the desired stereochemistry and purity of the final product. Key steps in the synthesis may include:
The synthesis process is conducted under controlled conditions to maintain high purity levels (≥98%) and stability throughout . The methodologies often employ techniques such as high-performance liquid chromatography for purification and characterization.
Milademetan tosylate has a complex molecular structure characterized by multiple rings and functional groups, including:
Milademetan tosylate can undergo various chemical reactions, which include:
The outcomes of these reactions depend significantly on the conditions applied (temperature, solvent, etc.) and can lead to diverse derivatives with varying biological properties .
Milademetan exerts its therapeutic effects primarily through the inhibition of MDM2, which leads to increased levels of active p53 protein within cancer cells. This mechanism promotes:
This mechanism is particularly effective in tumors where MDM2 is overexpressed, allowing for restoration of p53 function .
Milademetan tosylate is primarily investigated for its role in oncology as an MDM2 inhibitor. Its applications include:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5